Cas no 823-85-8 ((4-fluorophenyl)hydrazine hydrochloride)

(4-Fluorophenyl)hydrazine hydrochloride is a versatile reagent for the synthesis of various heterocyclic compounds and functionalized aromatic systems. Its key advantages include high purity, ease of handling, and efficient conversion in chemical reactions, making it an ideal choice for researchers in organic synthesis and medicinal chemistry.
(4-fluorophenyl)hydrazine hydrochloride structure
823-85-8 structure
Product Name:(4-fluorophenyl)hydrazine hydrochloride
CAS No:823-85-8
MF:C6H8ClFN2
MW:162.592523574829
MDL:MFCD00012942
CID:39986
PubChem ID:69981
Update Time:2026-04-08

(4-fluorophenyl)hydrazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (4-Fluorophenyl)hydrazine hydrochloride
    • BIO-FARMA BF000369
    • 1-(4-FLUOROPHENYL)HYDRAZINE HYDROCHLORIDE
    • 4-FLUORPHENYL HYDRAZINE HYDROCHLORIDE
    • 4-FLUOROPHENYLHYDRAZINE HCL
    • P-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE
    • P-FluoroPhenylHydrazineHcl
    • 4-Fluorophenylhydrazine hydrochloride
    • 4-Fluorophenylhydraz
    • 4-Fluorophenylhydrazinehy
    • 4-FLUOROPHENYLHYDROZINE HCL
    • 4-FluorPhenylHydrazineHydrochloride-
    • p-fluorophenylhydrazine monohydrochloride
    • (4-Fluorophenyl)hydrazine monohydrochloride
    • (4-Fluorophenyl)hydrazine HCl
    • Hydrazine, (4-fluorophenyl)-, monohydrochloride
    • p-FLUOROPHENYLHYDRAZINE HCL
    • 4-Fluorophenylhydraine hydrochloride
    • Hydrazine, (4-fluorophenyl)-, monohydrochloride (9CI)
    • Hydrazine, (p-fluorophenyl)-, hydrochloride (6CI, 7CI)
    • Hydrazine, (p-fluorophenyl)-, monohydrochloride (8CI)
    • (p-Fluorophenyl)hydrazine hydrochloride
    • NSC-75638
    • 4-fluorophenylhydrazine HCl salt
    • AM20060309
    • (4-fluorophenyl)hydrazinehydrochloride
    • J-501408
    • MFCD00012942
    • 4-fluorophenyhydrazine hydrochloride
    • (4-fluorophenyl)hydrazine.hydrochloride
    • F0246
    • (4-fluoro-phenyl)-hydrazine hydrochloride
    • FT-0618558
    • (4-fluorophenyl)hydrazine;hydrochloride
    • 823-85-8
    • (4-fluoro-phenyl) hydrazine hydrochloride
    • 4-fluorophenylhydrazine.HCl
    • BP-10736
    • SCHEMBL303900
    • 40594-35-2
    • CS-W007861
    • 4-fluorophenyl hydrazine hydrogen chloride
    • EINECS 254-990-6
    • NSC 75638
    • GS-6903
    • F0001-2110
    • (4-fluoro-phenyl)-hydrazine hydrochloride salt
    • FEKUXLUOKFSMRO-UHFFFAOYSA-N
    • p-fluorophenyl hydrazine hydrochloride
    • AKOS001476030
    • 4-fluorophenyl hydrazine hydrochloride
    • SY004780
    • EN300-20403
    • A21576
    • NSC75638
    • P16458
    • (4-fluorophenyl)-hydrazine hydrochloride
    • AC-445
    • (4-fluorophenyl)hydrazine HCl salt
    • (4-fluorophenyl) hydrazine hydrochloride
    • DTXSID40961005
    • EINECS 212-521-2
    • 4-Fluorophenylhydrazine hydrochloride, 97%
    • (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1)
    • (4-fluorophenyl)hydrazine, hcl
    • CHEMBL4175125
    • FT-0658080
    • 4-Fluorophenylhydrazine hydrochloride,98%
    • 4-Fluorophenylhydrazinehydrochloride
    • DS-015952
    • DB-001297
    • (4-fluorophenyl)hydrazine hydrochloride
    • MDL: MFCD00012942
    • Inchi: 1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
    • InChI Key: FEKUXLUOKFSMRO-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(NN)=CC=1
    • BRN: 3627721

Computed Properties

  • Exact Mass: 162.03600
  • Monoisotopic Mass: 162.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 79.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 38

Experimental Properties

  • Color/Form: Light rose red powder
  • Melting Point: ≥300 °C (lit.)
  • Boiling Point: 226.7ºC at 760 mmHg
  • Flash Point: 90.9℃
  • Water Partition Coefficient: dissolution
  • PSA: 38.05000
  • LogP: 2.68660
  • Solubility: dissolve in water

(4-fluorophenyl)hydrazine hydrochloride Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S36/37/39-S22
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
  • PackingGroup:III
  • Packing Group:I; II; III
  • Risk Phrases:R20/21/22; R36/37/38; R40; R43

(4-fluorophenyl)hydrazine hydrochloride Customs Data

  • HS CODE:29280090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(4-fluorophenyl)hydrazine hydrochloride Pricemore >>

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(4-fluorophenyl)hydrazine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  < 20 °C; 3 h, reflux
Reference
Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents
Zhou, Shunguang; et al, Bioorganic Chemistry, 2014, 57, 30-42

Production Method 2

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel bromide ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  40 °C
1.2 Reagents: tert-Butyl carbazate Solvents: Dimethyl sulfoxide ;  20 min, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  4 h, rt
Reference
Continuous flow synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate with aryl halides
Mata, Alejandro; et al, Chemical Communications (Cambridge, 2020, 56(93), 14621-14624

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Reference
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Sodium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  5 h, 50 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Reference
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Production Method 5

Reaction Conditions
1.1 Reagents: Deuterium chloride Solvents: Acetonitrile-d3 ,  Water-d2
Reference
The Trapping of Phenyldiazenes in Cycloaddition Reactions
Fehler, Stefanie K.; et al, Angewandte Chemie, 2014, 53(42), 11361-11365

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  0 °C
Reference
Design, synthesis and biological evaluation of glutamic acid derivatives as anti-oxidant and anti-inflammatory agents
Pagire, Suvarna H.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(3), 529-532

Production Method 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Hexadecyltrimethylammonium bromide ,  Cuprous iodide ,  N1,N2-Bis(2,6-dimethylphenyl)ethanediamide Solvents: Water ;  15 min, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  6 - 7 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water
Kumar, Siripuram Vijay; et al, Chinese Journal of Chemistry, 2018, 36(11), 1003-1006

Production Method 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Hexadecyltrimethylammonium bromide ,  Copper bromide (CuBr) ,  N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide Solvents: Water ;  10 min, 110 °C
1.2 Reagents: Tripotassium phosphate ,  Hydrazine hydrate (1:1) ;  5 min, 110 °C; 1 h, 110 °C; 110 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 3 - 4, rt; rt
Reference
Facile and convenient synthesis of aryl hydrazines via copper-catalyzed C-N cross-coupling of aryl halides and hydrazine hydrate
Kurandina, Daria V.; et al, Tetrahedron, 2014, 70(26), 4043-4048

Production Method 9

Reaction Conditions
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: Tetrahydrofuran
Reference
Novel chemoselective reduction of aryldiazonium fluoroborates with Zn-NiCl2.6H2O-THF
Bandgar, B. P.; et al, Journal of Chemical Research, 1999, (12), 714-715

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Reference
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ;  1 h, 10 °C
1.2 Reagents: Stannous chloride Solvents: Water ;  50 min, 10 °C
Reference
Olefin Hydroarylation Catalyzed by (pyridyl-indolate)Pt(II) Complexes: Catalytic Efficiencies and Mechanistic Aspects
Suslick, Benjamin A. ; et al, ACS Catalysis, 2017, 7(7), 4313-4322

Production Method 12

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ;  30 s, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Reference
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  5 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Reference
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Production Method 14

Reaction Conditions
1.1 -
2.1 Reagents: Acetic acid ,  Zinc ;  30 s, 60 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Reference
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Production Method 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Acetonitrile-d3 ,  Water-d2
2.1 Reagents: Deuterium chloride Solvents: Acetonitrile-d3 ,  Water-d2
Reference
The Trapping of Phenyldiazenes in Cycloaddition Reactions
Fehler, Stefanie K.; et al, Angewandte Chemie, 2014, 53(42), 11361-11365

(4-fluorophenyl)hydrazine hydrochloride Raw materials

(4-fluorophenyl)hydrazine hydrochloride Preparation Products

(4-fluorophenyl)hydrazine hydrochloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:823-85-8)4-Fluorophenylhydrazine hydrochloride
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:823-85-8)4-氟苯肼盐酸盐
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:41
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(4-fluorophenyl)hydrazine hydrochloride Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

(4-fluorophenyl)hydrazine hydrochloride Related Literature

Additional information on (4-fluorophenyl)hydrazine hydrochloride

Introduction to (4-fluorophenyl)hydrazine hydrochloride (CAS No. 823-85-8)

(4-fluorophenyl)hydrazine hydrochloride, with the chemical formula C6H7ClFN2, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 823-85-8, has garnered attention due to its versatile applications in synthetic chemistry and medicinal biology. Its unique structural properties, characterized by a fluorine substituent on the phenyl ring and a hydrazine moiety, make it a valuable intermediate in the development of various bioactive molecules.

The compound's significance lies in its ability to participate in a wide range of chemical reactions, including condensation reactions with carbonyl compounds to form hydrazones, which are crucial intermediates in drug synthesis. Additionally, the presence of the fluorine atom introduces electronic and steric effects that can influence the reactivity and selectivity of subsequent transformations, making it a preferred choice for medicinal chemists.

In recent years, (4-fluorophenyl)hydrazine hydrochloride has been extensively studied for its potential in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of antitumor and anti-inflammatory compounds. For instance, studies have demonstrated its role in generating hydrazine-based derivatives that exhibit significant inhibitory effects on certain enzymes implicated in cancer progression. These derivatives often display improved pharmacokinetic properties compared to their parent compounds, enhancing their therapeutic efficacy.

Moreover, the compound has shown promise in the field of neurology. Researchers have explored its derivatives as potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The fluorine atom's ability to modulate metabolic pathways and enhance binding affinity has been particularly advantageous in designing molecules that can cross the blood-brain barrier more effectively. This has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.

The synthetic utility of (4-fluorophenyl)hydrazine hydrochloride extends beyond pharmaceutical applications. It serves as a key building block in the synthesis of agrochemicals, where its derivatives are being investigated for their potential as herbicides and fungicides. The compound's reactivity allows for the introduction of various functional groups, enabling chemists to tailor molecules with specific biological activities.

Recent advancements in computational chemistry have further highlighted the importance of this compound. Molecular modeling studies have revealed that modifications to its structure can significantly alter its interaction with biological targets. This has enabled researchers to predict and design more effective drug candidates with greater precision. The integration of machine learning algorithms with traditional synthetic approaches has streamlined the process of identifying promising derivatives, reducing both time and resource consumption.

In conclusion, (4-fluorophenyl)hydrazine hydrochloride (CAS No. 823-85-8) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative therapeutic agents. As our understanding of molecular interactions continues to evolve, the potential applications of this compound are expected to expand even further, driving advancements across multiple scientific disciplines.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:823-85-8)4-Fluorophenylhydrazine hydrochloride
sfd6213
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:823-85-8)4-氟苯肼盐酸盐
LE2474830
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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